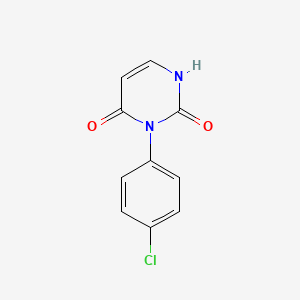
3-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
“3-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mechanism of Action
CPD works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play an important role in the regulation of inflammation and pain. By inhibiting the synthesis of prostaglandins, CPD reduces inflammation and pain.
Biochemical and Physiological Effects
CPD has a wide range of biochemical and physiological effects. CPD has been shown to reduce inflammation and pain, as well as to reduce the risk of various diseases, such as cancer. CPD has also been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties. In addition, CPD has been shown to have antioxidant and anti-angiogenic properties.
Advantages and Limitations for Lab Experiments
CPD has several advantages for laboratory experiments. CPD is relatively easy to synthesize and is relatively stable. In addition, CPD is relatively non-toxic and has a wide range of biochemical and physiological effects. However, CPD also has some limitations for laboratory experiments. CPD is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, CPD can be toxic in high concentrations, so it must be handled with care.
Future Directions
There are several potential future directions for research involving CPD. One potential direction is to investigate the potential therapeutic applications of CPD. CPD has been shown to have a wide range of biochemical and physiological effects, and it may be possible to use CPD to treat a variety of diseases. Another potential direction is to investigate the potential industrial applications of CPD. CPD has been used in the synthesis of a variety of compounds, and it may be possible to use CPD in the synthesis of new compounds. Finally, it may be possible to use CPD to study the effects of genetic mutations on the body. By studying the effects of CPD on genetic mutations, it may be possible to gain insight into the causes of various diseases.
Scientific Research Applications
CPD is widely used in scientific research due to its versatility and wide range of applications. CPD has been used in a variety of fields, such as pharmacology, biochemistry, and genetics. In pharmacology, CPD has been used to study the effects of various drugs on the body. In biochemistry, CPD has been used to study the structure and function of proteins and enzymes. In genetics, CPD has been used to study the effects of genetic mutations on the body.
properties
IUPAC Name |
3-(4-chlorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUHCQDRPNYCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CNC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551428 | |
| Record name | 3-(4-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113094-28-3 | |
| Record name | 3-(4-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



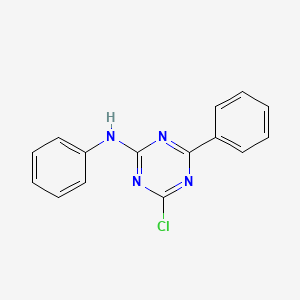
![N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide](/img/structure/B3023982.png)

![[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B3023984.png)
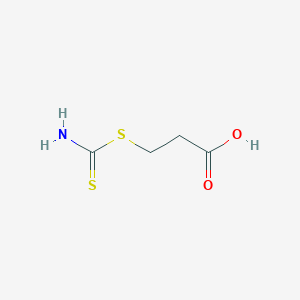
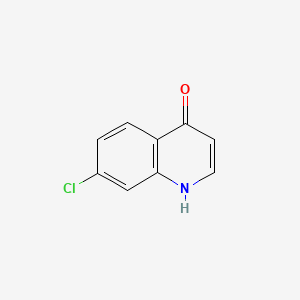
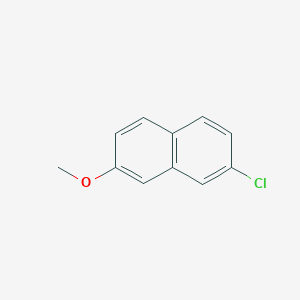
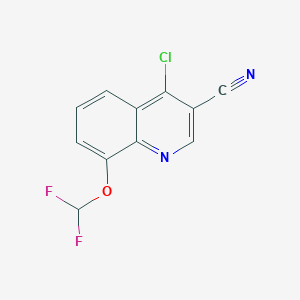


![2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023997.png)
![[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3023998.png)
![8-Chloropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B3024000.png)
